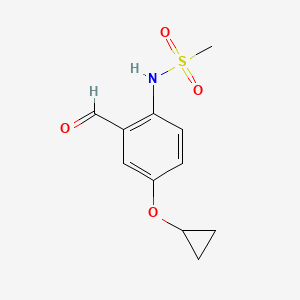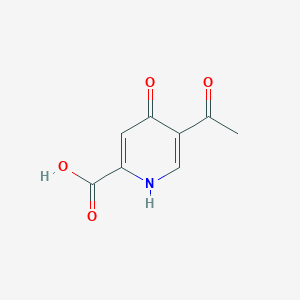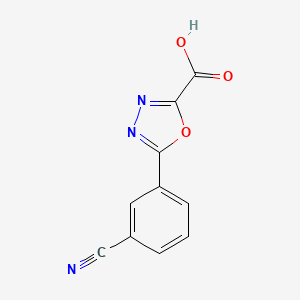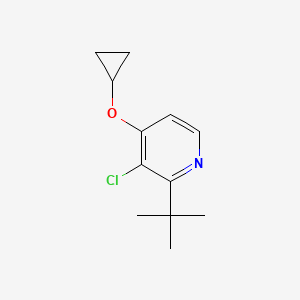
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-chloro-4-cyclopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride. The chlorine atom can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Cyclopropoxylation: The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the chlorine atom.
Cyclopropoxylation: The cyclopropoxy group can participate in ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield oxides or dechlorinated products, respectively.
Aplicaciones Científicas De Investigación
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-3-chloro-4-cyclopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl and cyclopropoxy groups can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butyl-3-chloro-4-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Tert-butyl-3-chloro-4-ethoxypyridine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
2-Tert-butyl-3-chloro-4-propoxypyridine: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
2-tert-butyl-3-chloro-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)11-10(13)9(6-7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
ZMFUMDGYAPIQEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=CC(=C1Cl)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


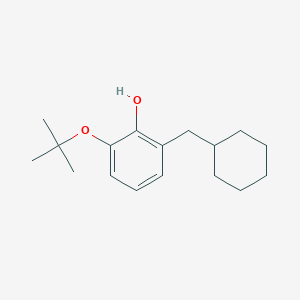



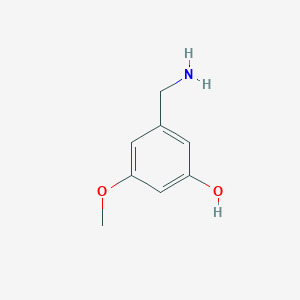
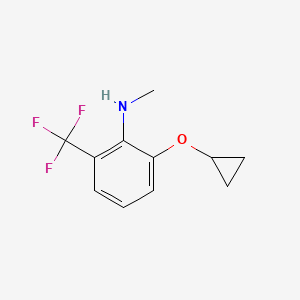
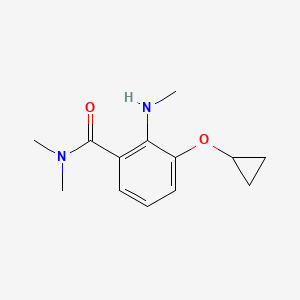
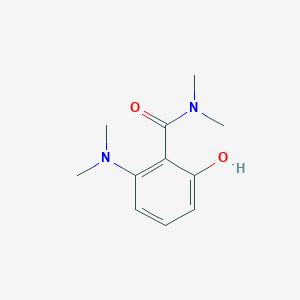
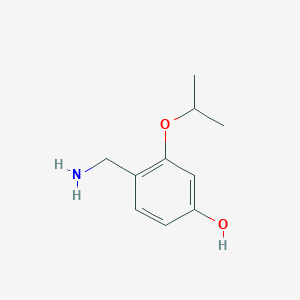
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)

